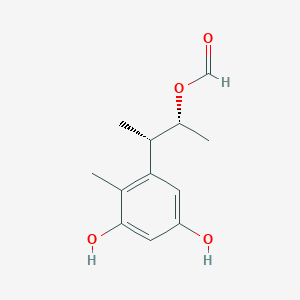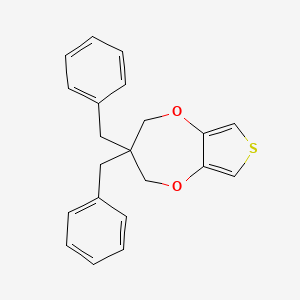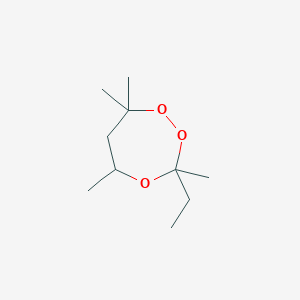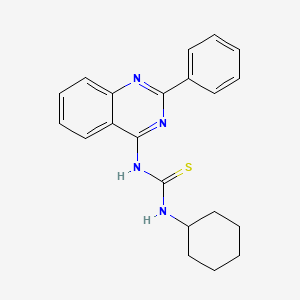
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a butan-2-yl formate ester linked to a 3,5-dihydroxy-2-methylphenyl moiety. The presence of hydroxyl groups and the formate ester makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate typically involves the esterification of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include formic acid, formic anhydride, or formyl chloride, and the reaction may be catalyzed by sulfuric acid or other strong acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3,5-dihydroxy-2-methylbenzaldehyde or 3,5-dihydroxy-2-methylbenzoic acid.
Reduction: Formation of (2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-ol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the formate ester can undergo hydrolysis to release formic acid, which may further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
(2R,3S)-3-(3,5-Dihydroxy-2-methylphenyl)butan-2-yl formate is unique due to its specific stereochemistry and the presence of both hydroxyl and formate ester groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
412332-88-8 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(3,5-dihydroxy-2-methylphenyl)butan-2-yl] formate |
InChI |
InChI=1S/C12H16O4/c1-7(9(3)16-6-13)11-4-10(14)5-12(15)8(11)2/h4-7,9,14-15H,1-3H3/t7-,9-/m1/s1 |
Clave InChI |
XUZKAVLWQWBRNE-VXNVDRBHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1O)O)[C@H](C)[C@@H](C)OC=O |
SMILES canónico |
CC1=C(C=C(C=C1O)O)C(C)C(C)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]imidazolidin-2-one](/img/structure/B14245784.png)
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)



![3-[4-(Dihexylamino)benzene-1-sulfonyl]propan-1-ol](/img/structure/B14245828.png)
![Benzoic acid, 4-[(4-methoxyphenyl)thio]-3-nitro-](/img/structure/B14245830.png)
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)


